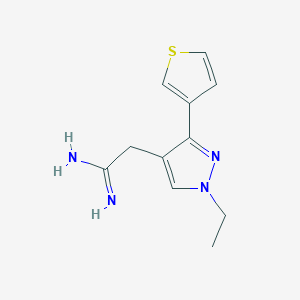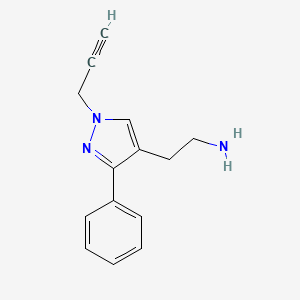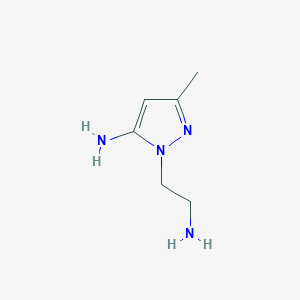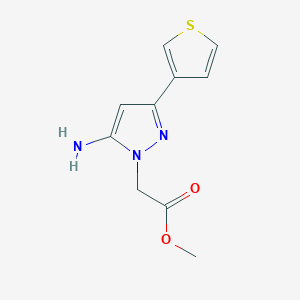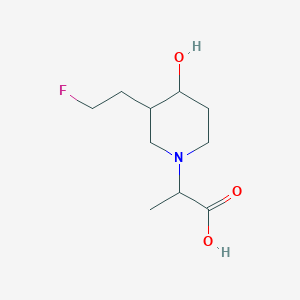
2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)propanoic acid
Overview
Description
Synthesis Analysis
This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, the types of bonds (single, double, triple, etc.), and any interesting structural features .Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This would include the compound’s physical properties such as melting point, boiling point, solubility, etc., and its chemical properties, such as reactivity, acidity or basicity, etc .Scientific Research Applications
NMDA Receptor Antagonists
Compounds structurally similar to 2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)propanoic acid have been explored for their potential as NMDA receptor antagonists. For instance, the study of a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist CP-101,606 revealed insights into the receptor's stereochemical preferences and provided a new tool for exploring the function of NR2B-containing NMDA receptors (Butler et al., 1998).
Antibacterial Agents
Research on derivatives of 4-oxoquinoline-3-propanoic acids, which share a molecular resemblance with the compound , highlighted their potential as scaffolds to create antimicrobial drugs. Analytical methods were discussed for quality control of these promising active pharmaceutical ingredients, emphasizing their significance in combating microbial resistance (Zubkov et al., 2016).
Tumor Imaging with PET
The synthesis and biologic evaluation of enantiomers for brain tumor imaging with positron emission tomography (PET) showcases the potential of fluorinated compounds in diagnostic applications. The study demonstrated that specific enantiomers could provide higher tumor uptake and better tumor to brain ratios, suggesting their utility in PET imaging for brain tumors (McConathy et al., 2010).
Synthesis of Polyether-bound Compounds
Research into the synthesis of polyether-bound 3-(5-fluorouracil-1-yl)propanoic acid through ester bonds and its hydrolysis reactivity offers insights into polymer science and drug delivery systems. This study provides a foundation for investigating the release of drug residues from polymer-bound compounds (Ouchi et al., 1986).
Anticancer Activities
The synthesis and evaluation of compounds for their anticancer activities underline the significance of chemical synthesis in medicinal chemistry. For example, new S-Glycosyl and S-Alkyl derivatives of triazinone compounds were screened for their anticancer properties, highlighting the role of chemical modifications in enhancing biological activities (Saad & Moustafa, 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-7(10(14)15)12-5-3-9(13)8(6-12)2-4-11/h7-9,13H,2-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBNMNNOZCMUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(C(C1)CCF)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



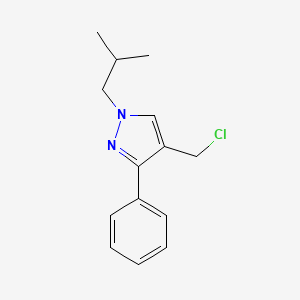
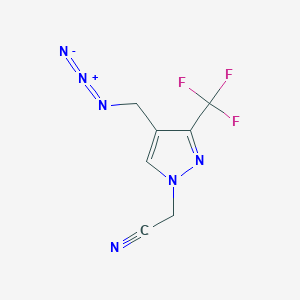


![2-(3-(pyridin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1491204.png)




